molecular formula C15H26N2O6 B13025852 3-Piperidin-4-Yl-Azetidine-1-Carboxylicacidtert-Butylester Oxalate

3-Piperidin-4-Yl-Azetidine-1-Carboxylicacidtert-Butylester Oxalate

Cat. No.: B13025852
M. Wt: 330.38 g/mol
InChI Key: YQDZHCRIZSRJBT-UHFFFAOYSA-N
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Properties

Molecular Formula

C15H26N2O6

Molecular Weight

330.38 g/mol

IUPAC Name

tert-butyl 3-piperidin-4-ylazetidine-1-carboxylate;oxalic acid

InChI

InChI=1S/C13H24N2O2.C2H2O4/c1-13(2,3)17-12(16)15-8-11(9-15)10-4-6-14-7-5-10;3-1(4)2(5)6/h10-11,14H,4-9H2,1-3H3;(H,3,4)(H,5,6)

InChI Key

YQDZHCRIZSRJBT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2CCNCC2.C(=O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

The synthesis of 3-Piperidin-4-Yl-Azetidine-1-Carboxylicacidtert-Butylester Oxalate involves multiple steps, typically starting with the preparation of the azetidine ring followed by the introduction of the piperidine moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

Ester Hydrolysis and Protection

The tert-butyl ester group undergoes acid-catalyzed hydrolysis. For example:
Reaction :
tert butyl esterHCl dioxanecarboxylic acid+tert butanol\text{tert butyl ester}\xrightarrow{\text{HCl dioxane}}\text{carboxylic acid}+\text{tert butanol}
Conditions :

  • 1–2 M HCl in dioxane at 40–60°C for 4–6 hours .

  • Trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature .

Applications :

  • Removal of the Boc (tert-butoxycarbonyl) group generates a free amine, enabling further functionalization (e.g., acylation, sulfonation) .

Oxalate Salt Reactivity

The oxalate counterion participates in ion-exchange reactions:
Reaction :
Oxalate salt+HX acid Free baseX+Oxalic acid\text{Oxalate salt}+\text{HX acid }\rightarrow \text{Free base}\cdot \text{X}^-+\text{Oxalic acid}
Conditions :

  • Treatment with 1 M NaOH or HCl in aqueous/organic biphasic systems .

Notable Data :

PropertyValueSource
Solubility in H₂O~10 mg/mL (oxalate form)
pKa (piperidine N)~10.5 (estimated)

Nucleophilic Substitution at Azetidine/Piperidine

The secondary amines in the azetidine and piperidine rings undergo alkylation or acylation:

Piperidine Alkylation

Reaction :
Piperidine N+R X alkyl halide BaseN alkylated product\text{Piperidine N}+\text{R X alkyl halide }\xrightarrow{\text{Base}}\text{N alkylated product}
Conditions :

  • K₂CO₃ or Et₃N in DMF/DCM at 25–60°C .

  • Yields: 70–90% for small alkyl groups (e.g., methyl, ethyl) .

Acylation

Reaction :
Azetidine N+AcClEt NN acetyl derivative\text{Azetidine N}+\text{AcCl}\xrightarrow{\text{Et N}}\text{N acetyl derivative}
Conditions :

  • Acetyl chloride in DCM with triethylamine .

Ring-Opening Reactions

The strained azetidine ring (4-membered) undergoes ring-opening under acidic or nucleophilic conditions:
Reaction :
AzetidineHCl aq Linear amine hydrochloride\text{Azetidine}\xrightarrow{\text{HCl aq }}\text{Linear amine hydrochloride}
Conditions :

  • Concentrated HCl at 80°C for 2 hours.

Oxidation of Piperidine

Reaction :
PiperidineKMnO H ON Oxide\text{Piperidine}\xrightarrow{\text{KMnO H O}}\text{N Oxide}
Conditions :

  • Aqueous KMnO₄ at pH 7–9 .

Reduction of Ester

Reaction :
tert butyl esterLiAlH Primary alcohol\text{tert butyl ester}\xrightarrow{\text{LiAlH }}\text{Primary alcohol}
Conditions :

  • LiAlH₄ in THF at 0°C to reflux .

Stability Under Thermal and pH Conditions

ConditionStability OutcomeSource
pH 2–3 (aqueous)Stable for 24 hours
pH > 10Oxalate decomposition
100°C (dry)5% degradation in 8 hours

Catalytic Reactions

The compound participates in Pd-catalyzed cross-couplings via transient boronate intermediates:
Reaction :
Boc protected aminePd OAc ligandAryl coupled product\text{Boc protected amine}\xrightarrow{\text{Pd OAc ligand}}\text{Aryl coupled product}
Conditions :

  • Suzuki-Miyaura coupling with aryl boronic acids .

Salt Metathesis

The oxalate anion can be replaced by other counterions:
Reaction :
Oxalate salt+NaPF Hexafluorophosphate salt\text{Oxalate salt}+\text{NaPF }\rightarrow \text{Hexafluorophosphate salt}
Conditions :

  • Ion-exchange resin or aqueous NaPF₆ .

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: Studies have explored its potential as a biochemical probe.

    Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: It is used in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of 3-Piperidin-4-Yl-Azetidine-1-Carboxylicacidtert-Butylester Oxalate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in key signaling pathways .

Comparison with Similar Compounds

Compared to other similar compounds, 3-Piperidin-4-Yl-Azetidine-1-Carboxylicacidtert-Butylester Oxalate stands out due to its unique structural features and versatile applications. Similar compounds include:

Biological Activity

3-Piperidin-4-Yl-Azetidine-1-Carboxylic Acid tert-Butyl Ester Oxalate (CAS No. 845305-83-1) is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C13_{13}H24_{24}N2_2O2_2

Molecular Weight: 240.34 g/mol

The compound features a piperidine ring connected to an azetidine structure, with a tert-butyl ester functional group and oxalate salt form, which may influence its solubility and biological interactions.

The biological activity of 3-Piperidin-4-Yl-Azetidine-1-Carboxylic Acid tert-Butyl Ester Oxalate is primarily attributed to its interaction with various biological targets, potentially affecting:

  • Neurotransmitter Systems: The piperidine moiety is known to interact with neurotransmitter receptors, suggesting potential applications in neuropharmacology.
  • Antimicrobial Properties: Preliminary studies indicate that derivatives of this compound may exhibit antimicrobial activity, although specific data on this compound is limited.

Case Studies and Research Findings

  • Neuropharmacological Effects:
    • Research has shown that piperidine derivatives can modulate neurotransmitter release, particularly in systems involving dopamine and serotonin. These findings suggest potential applications in treating neurological disorders such as depression and anxiety.
  • Antimicrobial Activity:
    • A study explored the synthesis of related piperidine compounds, demonstrating significant antimicrobial activity against various bacterial strains. While direct studies on the specific compound are lacking, the structural similarities suggest similar properties could be expected.
  • Toxicity and Safety:
    • Toxicological assessments are crucial for evaluating the safety profile of new compounds. Reports indicate that while piperidine derivatives can exhibit cytotoxic effects at high concentrations, the specific toxicity of this compound remains to be thoroughly investigated.

Comparative Analysis of Similar Compounds

Compound NameCAS NumberBiological ActivityReferences
3-Piperidin-4-Yl-Azetidine-1-Carboxylic Acid tert-Butyl Ester Oxalate845305-83-1Potential neuropharmacological effects; antimicrobial properties
Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate1251006-64-0Antimicrobial activity; neuroactive properties
Related Piperidine DerivativesVariousModulation of neurotransmitter systems; anti-inflammatory effects

Q & A

Basic: What safety protocols are critical for handling 3-Piperidin-4-Yl-Azetidine-1-Carboxylicacidtert-Butylester Oxalate in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and sealed goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if airborne particles are generated .
  • Emergency Measures: Ensure eyewash stations and emergency showers are accessible. In case of accidental exposure, immediately rinse affected areas with water for 15 minutes and seek medical attention .
  • Ventilation: Use fume hoods for synthesis or purification steps to minimize inhalation risks .
  • Storage: Store in sealed, labeled containers away from ignition sources, in cool, dry environments .

Basic: What methodologies are recommended to verify the purity and structural integrity of this compound post-synthesis?

Answer:

  • Chromatographic Analysis: Employ HPLC or GC-MS with a polar stationary phase (e.g., C18 column) to assess purity. Compare retention times against reference standards .
  • Spectroscopic Characterization:
    • NMR: Use 1H^1H- and 13C^{13}C-NMR to confirm stereochemistry and functional groups (e.g., tert-butyl ester peaks at ~1.4 ppm for 1H^1H) .
    • FT-IR: Identify carbonyl stretches (C=O at ~1700 cm1^{-1}) and oxalate-specific bands .
  • Elemental Analysis: Validate empirical formula consistency (e.g., C, H, N content) .

Advanced: How can computational methods optimize reaction pathways for synthesizing this compound?

Answer:

  • Quantum Chemical Calculations: Use density functional theory (DFT) to model reaction intermediates and transition states, prioritizing low-energy pathways. Software like Gaussian or ORCA can predict regioselectivity in piperidine-azetidine coupling .
  • Reaction Path Search Tools: Platforms like ICReDD integrate computational and experimental data to narrow optimal conditions (e.g., solvent polarity, temperature) via automated workflow systems .
  • Machine Learning (ML): Train ML models on existing reaction datasets to predict yields under varying catalytic conditions (e.g., palladium acetate vs. tert-butyl XPhos) .

Advanced: How can researchers resolve contradictions in experimental data (e.g., unexpected byproducts or yield variations)?

Answer:

  • Factorial Design: Apply 2k^k factorial experiments to isolate variables (e.g., temperature, catalyst loading) influencing byproduct formation. Analyze interactions using ANOVA .
  • In Situ Monitoring: Use techniques like ReactIR or inline NMR to track reaction progress and identify transient intermediates .
  • Retrosynthetic Analysis: Re-evaluate protecting group strategies (e.g., tert-butoxycarbonyl vs. benzyl esters) to minimize steric hindrance or side reactions .

Advanced: What strategies enhance the stability of this compound during long-term storage?

Answer:

  • Lyophilization: Convert the oxalate salt to a lyophilized powder under inert gas (N2_2) to prevent hydrolysis .
  • Stability Testing: Conduct accelerated degradation studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC checks to identify degradation products .
  • Excipient Screening: Co-formulate with stabilizers (e.g., cyclodextrins) to mitigate oxidative or thermal degradation .

Advanced: How can AI-driven tools improve experimental design for derivatives of this compound?

Answer:

  • Virtual Screening: Use COMSOL Multiphysics or Schrödinger Suite to simulate binding affinities of derivatives (e.g., pyridin-3-yl substitutions) against target receptors .
  • Generative AI: Deploy generative adversarial networks (GANs) to propose novel derivatives with optimized pharmacokinetic profiles (e.g., logP, solubility) .
  • Autonomous Labs: Implement robotic platforms for high-throughput synthesis, coupled with real-time ML feedback to adjust reaction parameters (e.g., pH, stoichiometry) .

Basic: What are the critical parameters for scaling up the synthesis of this compound from milligram to gram scales?

Answer:

  • Solvent Selection: Optimize for low toxicity and high boiling points (e.g., DMF or acetonitrile) to facilitate purification .
  • Catalyst Efficiency: Screen palladium catalysts (e.g., Pd(OAc)2_2 vs. PdCl2_2) under varying temperatures (40–100°C) to maximize turnover frequency .
  • Workup Procedures: Use liquid-liquid extraction (e.g., ethyl acetate/water) and column chromatography (silica gel, hexane/EtOAc gradient) for scalable purification .

Advanced: How can researchers validate the ecological impact of this compound during disposal?

Answer:

  • Biodegradation Assays: Conduct OECD 301F tests to measure aerobic degradation in activated sludge .
  • Toxicity Profiling: Use Daphnia magna or algae growth inhibition tests to assess acute aquatic toxicity .
  • Waste Management: Partner with certified disposal firms to incinerate hazardous waste at >1200°C, ensuring complete oxidation of nitrogenous byproducts .

Advanced: What methodologies enable precise control over stereochemistry during synthesis?

Answer:

  • Chiral Auxiliaries: Incorporate Evans oxazolidinones or Oppolzer sultams to direct asymmetric induction in piperidine ring formation .
  • Enzymatic Resolution: Use lipases (e.g., Candida antarctica) to enantioselectively hydrolyze ester intermediates .
  • Crystallization-Induced Diastereomer Transformation (CIDT): Exploit differential solubility of diastereomeric salts (e.g., with tartaric acid) for chiral purification .

Advanced: How can interdisciplinary approaches (e.g., chemical informatics) accelerate research on this compound?

Answer:

  • Data Mining: Curate reaction databases (e.g., Reaxys, SciFinder) to identify analogous synthetic routes or toxicity profiles .
  • Cheminformatics Workflows: Use KNIME or Pipeline Pilot to correlate molecular descriptors (e.g., topological surface area) with biological activity .
  • Collaborative Platforms: Share datasets via blockchain-secured repositories (e.g., IBM RXN) to enable real-time peer validation .

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